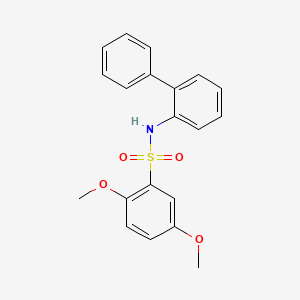![molecular formula C13H23N3O4S B7627722 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid](/img/structure/B7627722.png)
3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 has been found to inhibit RAC1 activity, a protein that plays a crucial role in the regulation of cell growth, migration, and invasion.
Mechanism of Action
3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid exerts its biological effects by inhibiting RAC1 activity. RAC1 is a small GTPase that regulates various cellular processes, including cytoskeleton organization, cell migration, and proliferation. This compound binds to the switch II region of RAC1, preventing its activation by guanine nucleotide exchange factors (GEFs). This leads to the inhibition of downstream signaling pathways that are involved in cell growth, migration, and invasion.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and invasion of cancer cells by reducing the activity of RAC1. In addition, this compound has been shown to reduce oxidative stress and inflammation in animal models of heart failure. Moreover, this compound has been found to promote neurite outgrowth and protect neurons from oxidative stress, suggesting its potential application in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid in lab experiments is its specificity for RAC1. This compound has been shown to inhibit RAC1 activity without affecting other small GTPases, such as CDC42 and RHOA. This makes this compound a valuable tool for studying the role of RAC1 in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions and dilute this compound for in vitro experiments.
Future Directions
3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. One future direction could be to investigate the role of this compound in other diseases, such as autoimmune disorders and infectious diseases. Moreover, the development of more potent and selective RAC1 inhibitors could enhance the therapeutic potential of this compound. Finally, the use of this compound in combination with other drugs or therapies could improve its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid involves several steps, including the reaction of 1-ethyl-2-methylimidazole with 4,4-dimethylpentanoic acid, followed by the addition of sulfonyl chloride. The final product is obtained after purification by column chromatography. The purity of this compound is usually determined by high-performance liquid chromatography (HPLC).
Scientific Research Applications
3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid has been widely used in scientific research for its potential therapeutic applications. Several studies have investigated the role of this compound in cancer, cardiovascular diseases, and neurological disorders. For instance, this compound has been found to inhibit the growth and invasion of cancer cells by targeting RAC1 activity. In addition, this compound has been shown to improve cardiac function in animal models of heart failure by reducing oxidative stress and inflammation. Moreover, this compound has been found to protect neurons from oxidative stress and promote neurite outgrowth, suggesting its potential application in neurodegenerative diseases.
Properties
IUPAC Name |
3-[(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4S/c1-6-16-8-11(14-9(16)2)21(19,20)15-10(7-12(17)18)13(3,4)5/h8,10,15H,6-7H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQZGVSBQJUENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)NC(CC(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)
![2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7627659.png)
![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627683.png)
![(E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B7627695.png)

![1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627705.png)
![[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7627708.png)
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)

![4-N-[1-(2-methylphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627728.png)
![4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide](/img/structure/B7627734.png)

